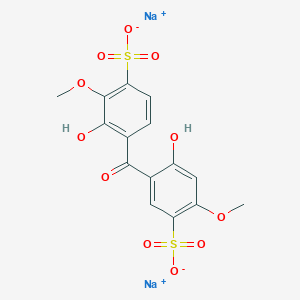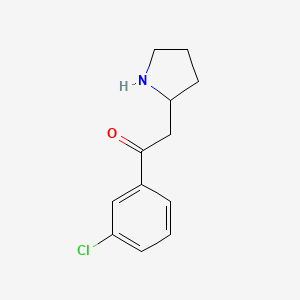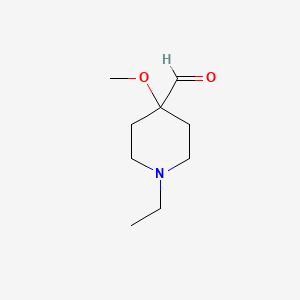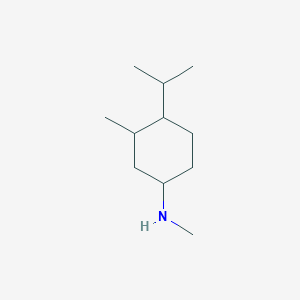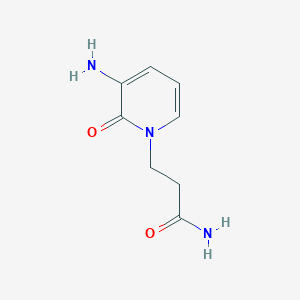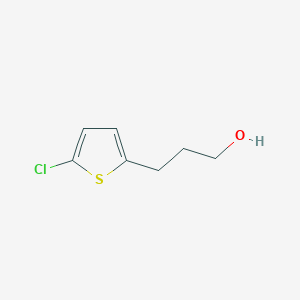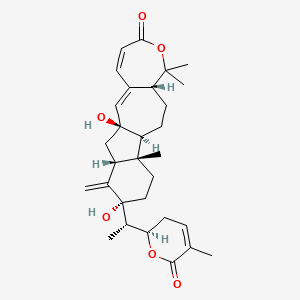![molecular formula C10H18N4 B13076972 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13076972.png)
1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the 3-Methylcyclohexylmethyl Halide: This can be achieved by reacting 3-methylcyclohexanol with a halogenating agent such as thionyl chloride or phosphorus tribromide to form 3-methylcyclohexylmethyl chloride.
Azide Formation: The 3-methylcyclohexylmethyl chloride is then reacted with sodium azide to form 3-methylcyclohexylmethyl azide.
Cycloaddition Reaction: The azide is subjected to a cycloaddition reaction with an alkyne in the presence of a copper(I) catalyst to form the triazole ring, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole ring or the cyclohexyl group.
Substitution: Substituted triazole derivatives with various functional groups.
科学研究应用
1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects, such as antimicrobial or anticancer activity.
相似化合物的比较
Similar Compounds
1-Methylcyclohexene: A similar compound with a cyclohexene ring instead of a triazole ring.
3-Methylcyclohexanol: A precursor in the synthesis of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine.
1,2,3-Triazole: The parent compound of the triazole ring in this compound.
Uniqueness
This compound is unique due to the presence of both a 3-methylcyclohexyl group and a triazole ring. This combination imparts specific chemical and biological properties that are not observed in simpler compounds like 1-methylcyclohexene or 1,2,3-triazole alone.
属性
分子式 |
C10H18N4 |
|---|---|
分子量 |
194.28 g/mol |
IUPAC 名称 |
1-[(3-methylcyclohexyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C10H18N4/c1-8-3-2-4-9(5-8)6-14-7-10(11)12-13-14/h7-9H,2-6,11H2,1H3 |
InChI 键 |
KEWRECCTZYSWTM-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(C1)CN2C=C(N=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


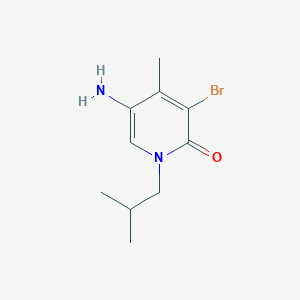
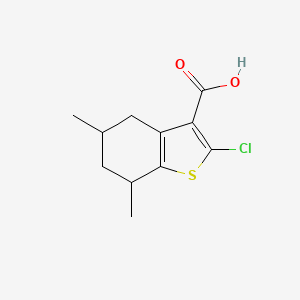
![7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13076902.png)
![7-Amino-6-ethyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one](/img/structure/B13076905.png)
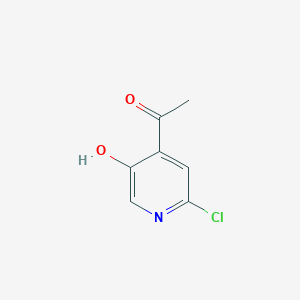
![(2E)-2-[(3-methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B13076921.png)
